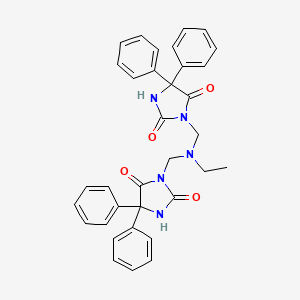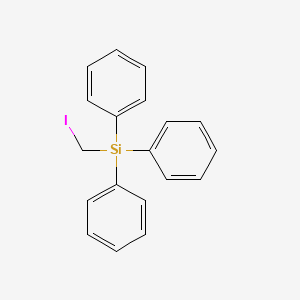
Silane, (iodomethyl)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (iodomethyl)triphenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one iodomethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodomethyl)triphenyl- typically involves the reaction of triphenylsilane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction in an organic solvent like tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, (iodomethyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (iodomethyl)triphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form simpler silanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or ozone are used.
Reduction: Hydride donors such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, (iodomethyl)triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which Silane, (iodomethyl)triphenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl groups provide steric hindrance, while the iodomethyl group can participate in further chemical reactions. The compound can act as a hydride donor or acceptor, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar structure but lacks the iodomethyl group.
Diphenylsilane: Contains two phenyl groups instead of three.
Trichlorosilane: Contains chlorine atoms instead of phenyl groups.
Uniqueness
Silane, (iodomethyl)triphenyl- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
18670-62-7 |
|---|---|
Fórmula molecular |
C19H17ISi |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H17ISi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
DTSYYDUERZKUOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
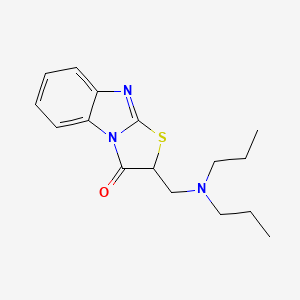
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
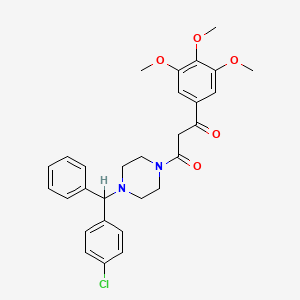
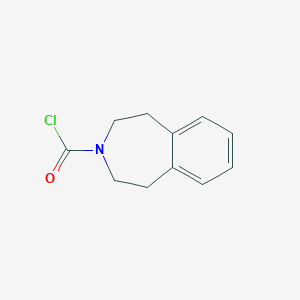
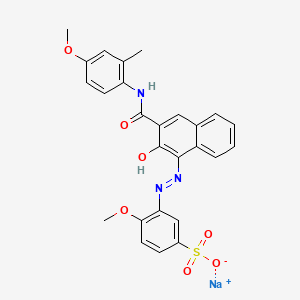
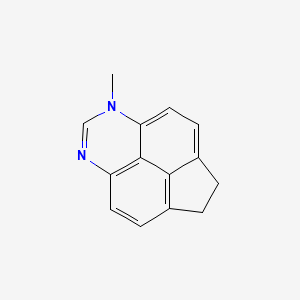
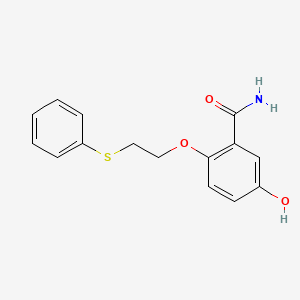
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
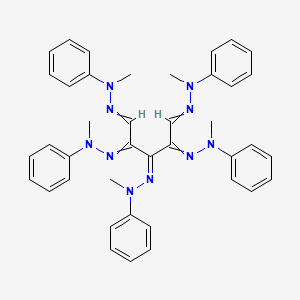
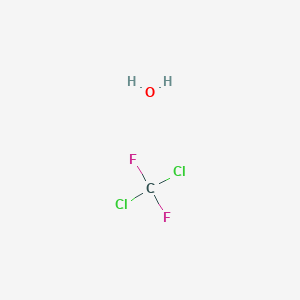
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
